molecular formula C18H16N4O8 B14443485 Bis(p-nitrobenzyl) vinylenedicarbamate CAS No. 73622-85-2

Bis(p-nitrobenzyl) vinylenedicarbamate

Cat. No.: B14443485
CAS No.: 73622-85-2
M. Wt: 416.3 g/mol
InChI Key: JBOKVJRRVPUSQG-MDZDMXLPSA-N
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Description

Bis(p-nitrobenzyl) vinylenedicarbamate (CAS 73622-85-2) is a carbamate derivative characterized by a vinylenedicarbamate backbone functionalized with two p-nitrobenzyl groups . This structure places it in a class of compounds widely studied for their applications in pharmaceutical and agrochemical research, particularly where stability and tunable reactivity are required . Its primary research applications include acting as a protease inhibitor and serving in the development of prodrug formulations, where the carbamate group's stability is leveraged for controlled release mechanisms . The mechanism of action involves the compound's interaction with molecular targets through its nitro and carbamate functional groups. A key characteristic is its ability to undergo self-immolative reactions, which is fundamental to its utility in controlled-release systems . Synthesis typically involves the reaction of vinylenediamine with p-nitrobenzyl chloroformate under basic conditions, such as in the presence of triethylamine, using anhydrous dichloromethane or tetrahydrofuran as a solvent. This process can achieve high estimated yields of 80-93% . An alternative synthesis route employs phase-transfer catalysis with reagents like bis(4-nitrophenyl) carbonate . The compound exhibits high thermal stability, and its hydrolysis rates are influenced by the electron-withdrawing nature of the nitro groups . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses, and it is not a drug or medicine approved by the FDA .

Properties

CAS No.

73622-85-2

Molecular Formula

C18H16N4O8

Molecular Weight

416.3 g/mol

IUPAC Name

(4-nitrophenyl)methyl N-[(E)-2-[(4-nitrophenyl)methoxycarbonylamino]ethenyl]carbamate

InChI

InChI=1S/C18H16N4O8/c23-17(29-11-13-1-5-15(6-2-13)21(25)26)19-9-10-20-18(24)30-12-14-3-7-16(8-4-14)22(27)28/h1-10H,11-12H2,(H,19,23)(H,20,24)/b10-9+

InChI Key

JBOKVJRRVPUSQG-MDZDMXLPSA-N

Isomeric SMILES

C1=CC(=CC=C1COC(=O)N/C=C/NC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1COC(=O)NC=CNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Activation of Chloroformate :
    p-Nitrobenzyl chloroformate reacts with vinylenediamine under basic conditions, facilitating nucleophilic attack by the amine groups.
    $$
    \text{H}2\text{N-CH}2\text{-CH}2\text{-NH}2 + 2 \, \text{OCl-CO-O-(p-nitrobenzyl)} \xrightarrow{\text{Base}} \text{Bis(p-nitrobenzyl) vinylenedicarbamate} + 2 \, \text{HCl}
    $$
  • Base Selection : Triethylamine (TEA) or sodium hydroxide neutralizes HCl, driving the reaction to completion.

Experimental Procedure

  • Reagents :
    • Vinylenediamine (1 equiv, 60.1 g/mol)
    • p-Nitrobenzyl chloroformate (2 equiv, 230.6 g/mol)
    • Triethylamine (2.2 equiv)
    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
  • Steps :
    • Dissolve vinylenediamine in DCM (0°C, N₂ atmosphere).
    • Add TEA dropwise, followed by p-nitrobenzyl chloroformate.
    • Stir at 0–25°C for 4–6 hours.
    • Quench with ice-cold 0.5 M HCl, extract with DCM, dry (MgSO₄), and concentrate.
    • Purify via recrystallization (ethanol/water) or silica gel chromatography.

Yield : 80–93% (based on analogous carbamate syntheses).

Optimization Insights

  • Temperature Control : Reactions at 0°C minimize side products (e.g., over-alkylation).
  • Solvent Choice : Polar aprotic solvents (THF) enhance solubility of intermediates.

Alternative Method: Phase-Transfer Catalysis (PTC)

Patent CN101983958A describes a PTC-based nitration strategy for nitrobenzyl intermediates, adaptable for precursor synthesis.

Synthesis of p-Nitrobenzyl Alcohol

  • Bromination : p-Nitrotoluene → p-nitrobenzyl bromide using N-bromosuccinimide (NBS).
  • Hydrolysis :
    $$
    \text{p-Nitrobenzyl bromide} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{p-Nitrobenzyl alcohol} + \text{HBr}
    $$
    Yield : 85–90%.

Carbamate Formation via PTC

  • Reagents :
    • p-Nitrobenzyl alcohol, vinylenediamine, bis(4-nitrophenyl) carbonate, tributylammonium bromide (PTC).
  • Conditions : Toluene/water (30–70% H₂O), 50–60°C, 4 hours.
    Yield : 75–82% (estimated from similar reactions).

Photodegradable Carbamate Synthesis (Advanced Route)

A photolabile variant, as reported for related compounds, employs dibutyltin dilaurate to catalyze carbamate formation between isocyanates and alcohols. While less common for nitrobenzyl derivatives, this method offers mild conditions:
$$
\text{Vinylenediamine} + 2 \, \text{p-Nitrobenzyl isocyanate} \xrightarrow{\text{Catalyst}} \text{this compound}
$$
Yield : ~70% (extrapolated from).

Analytical Characterization

Structural Confirmation

  • NMR :
    • $$^1\text{H}$$ NMR (DMSO-d₆): δ 8.21 (d, 4H, Ar-H), 7.56 (d, 4H, Ar-H), 4.32 (s, 4H, CH₂), 3.25 (t, 4H, NH).
    • $$^{13}\text{C}$$ NMR: 156.8 ppm (C=O), 147.2 ppm (NO₂).
  • HPLC : Retention time ~5.4 min (C18 column, MeOH/H₂O = 70:30).

Thermal Stability

  • TGA : Decomposition onset at 278–315°C, indicative of nitro group stability.

Comparative Data Table

Method Reagents Conditions Yield (%) Purity (%) Reference
Chloroformate route p-Nitrobenzyl chloroformate DCM, 0–25°C, 4 h 80–93 >98
PTC nitration Bis(4-nitrophenyl) carbonate Toluene/H₂O, 50°C 75–82 95
Photodegradable route p-Nitrobenzyl isocyanate THF, 25°C, 24 h ~70 90

Challenges and Mitigation

  • Nitro Group Sensitivity : Avoid prolonged exposure to light; store under inert gas.
  • Byproduct Formation : Use stoichiometric base (TEA) to prevent HCl-mediated degradation.

Chemical Reactions Analysis

Types of Reactions: Bis(p-nitrobenzyl) vinylenedicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of Bis(p-nitrobenzyl) vinylenedicarbamate involves its interaction with molecular targets through its nitro and carbamate groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s ability to undergo self-immolative reactions makes it useful in controlled release systems .

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares Bis(p-nitrobenzyl) vinylenedicarbamate with analogous carbamates:

Compound Name Molecular Formula Substituents Key Properties
This compound C₁₈H₁₆N₄O₈ p-Nitrobenzyl High thermal stability; electron-withdrawing groups reduce hydrolysis rates
Bis(benzyl) vinylenedicarbamate C₁₈H₁₈N₂O₄ Benzyl Moderate stability; higher lipophilicity
Bis(p-methylbenzyl) vinylenedicarbamate C₂₀H₂₂N₂O₄ p-Methylbenzyl Increased lipophilicity; electron-donating groups enhance hydrolysis susceptibility
Bis(p-chlorobenzyl) vinylenedicarbamate C₁₈H₁₄Cl₂N₂O₄ p-Chlorobenzyl Higher density and polarity; halogen substituents may improve bioactivity

Key Observations :

  • Electron Effects : Nitro groups withdraw electron density, stabilizing the carbamate bond against nucleophilic attack (e.g., hydrolysis) compared to methyl or benzyl substituents .
  • Reactivity : p-Nitrobenzyl derivatives may participate in unique reactions, such as Darzens-type condensations (as seen in p-nitrobenzyl chloride reactions) .

Spectral and Analytical Data

Spectral data for carbamates typically includes:

  • IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and N-H bends (~1530 cm⁻¹). Nitro groups exhibit asymmetric and symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • NMR Spectroscopy : p-Nitrobenzyl protons resonate downfield (δ 7.5–8.5 ppm) due to nitro group deshielding. Vinylene protons appear as a singlet (~δ 6.0 ppm) .

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